Cas no 860433-57-4 (2H-1,4-Benzothiazin-3(4H)-one, 7-amino-, 1,1-dioxide)

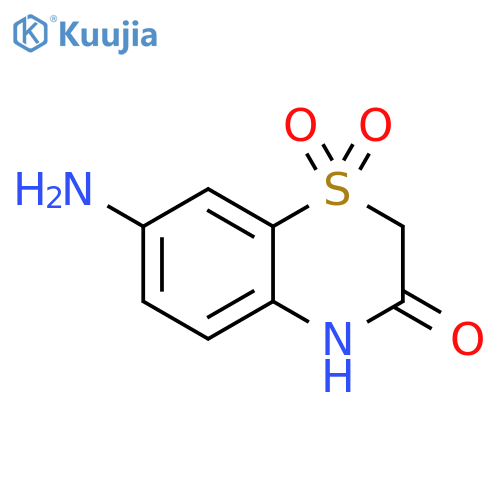

860433-57-4 structure

商品名:2H-1,4-Benzothiazin-3(4H)-one, 7-amino-, 1,1-dioxide

CAS番号:860433-57-4

MF:C8H8N2O3S

メガワット:212.225720405579

CID:5262428

2H-1,4-Benzothiazin-3(4H)-one, 7-amino-, 1,1-dioxide 化学的及び物理的性質

名前と識別子

-

- 2H-1,4-Benzothiazin-3(4H)-one, 7-amino-, 1,1-dioxide

-

- インチ: 1S/C8H8N2O3S/c9-5-1-2-6-7(3-5)14(12,13)4-8(11)10-6/h1-3H,4,9H2,(H,10,11)

- InChIKey: AHFZUDAVGSUUSK-UHFFFAOYSA-N

- ほほえんだ: S1(=O)(=O)C2=CC(N)=CC=C2NC(=O)C1

2H-1,4-Benzothiazin-3(4H)-one, 7-amino-, 1,1-dioxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-366841-0.1g |

7-amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |

860433-57-4 | 0.1g |

$515.0 | 2023-03-02 | ||

| Enamine | EN300-366841-0.5g |

7-amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |

860433-57-4 | 0.5g |

$561.0 | 2023-03-02 | ||

| Enamine | EN300-366841-10.0g |

7-amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |

860433-57-4 | 10.0g |

$2516.0 | 2023-03-02 | ||

| Enamine | EN300-366841-5.0g |

7-amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |

860433-57-4 | 5.0g |

$1695.0 | 2023-03-02 | ||

| Enamine | EN300-366841-2.5g |

7-amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |

860433-57-4 | 2.5g |

$1147.0 | 2023-03-02 | ||

| Enamine | EN300-366841-0.05g |

7-amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |

860433-57-4 | 0.05g |

$491.0 | 2023-03-02 | ||

| Enamine | EN300-366841-0.25g |

7-amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |

860433-57-4 | 0.25g |

$538.0 | 2023-03-02 | ||

| Enamine | EN300-366841-1.0g |

7-amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |

860433-57-4 | 1.0g |

$584.0 | 2023-03-02 |

2H-1,4-Benzothiazin-3(4H)-one, 7-amino-, 1,1-dioxide 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

860433-57-4 (2H-1,4-Benzothiazin-3(4H)-one, 7-amino-, 1,1-dioxide) 関連製品

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 503537-97-1(4-bromooct-1-ene)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量